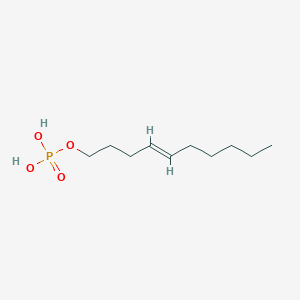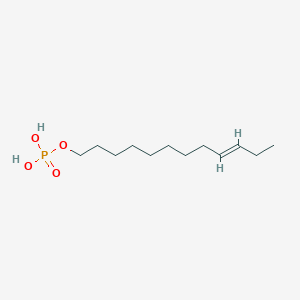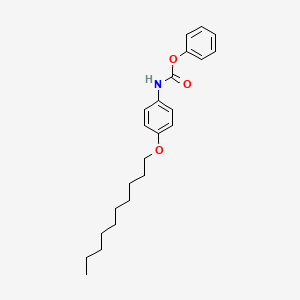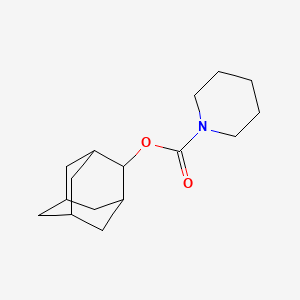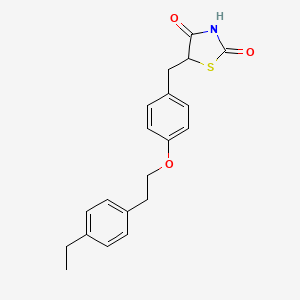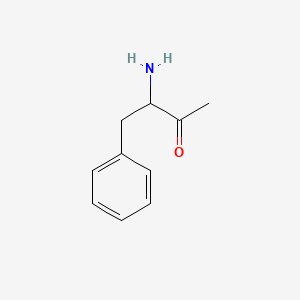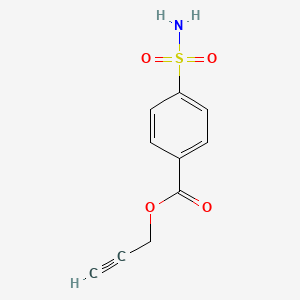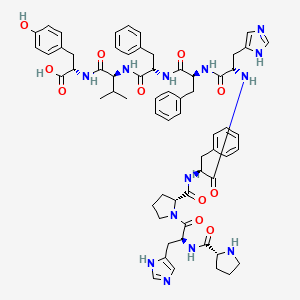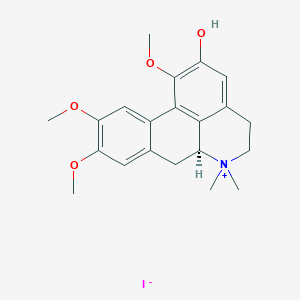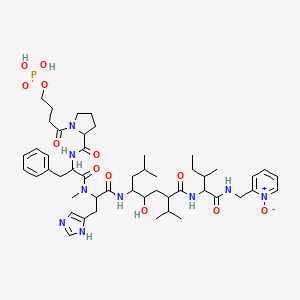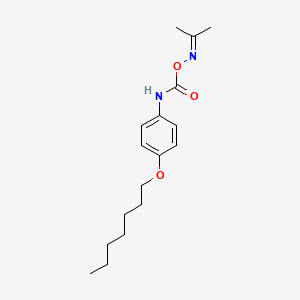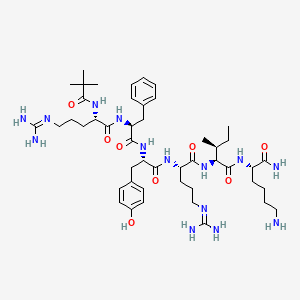
Piv-RYYRIK-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piv-RYYRIK-NH2, also known as pivaloyl-Arg-Tyr-Tyr-Arg-Ile-Lys-amide, is a synthetic peptide that has garnered attention for its role as an antagonist of the nociceptin receptor (also known as the opioid receptor-like 1 receptor). This compound is particularly significant in the study of pain modulation and neuropeptide signaling due to its ability to inhibit the biological activities of nociceptin, a neuropeptide involved in pain perception.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piv-RYYRIK-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids (arginine, tyrosine, isoleucine, and lysine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each amino acid addition is followed by deprotection steps to remove the protecting groups.
Industrial Production Methods: For large-scale production, the synthesis can be automated using peptide synthesizers. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The pivaloyl group is introduced at the N-terminus through acylation with pivaloyl chloride in the presence of a base such as triethylamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: The peptide can participate in substitution reactions, especially at the arginine and lysine residues, where side-chain modifications can occur.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products Formed:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide forms.
Substitution: Modified peptides with altered side chains.
Applications De Recherche Scientifique
Piv-RYYRIK-NH2 is extensively used in scientific research due to its role as a nociceptin receptor antagonist. Its applications include:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating nociceptin receptor signaling pathways and their role in pain modulation.
Medicine: Exploring potential therapeutic applications for pain management and neurodegenerative diseases.
Industry: Developing new analgesic drugs and studying receptor-ligand interactions.
Mécanisme D'action
Piv-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor, thereby inhibiting the action of nociceptin. This interaction prevents the receptor from activating downstream signaling pathways involved in pain perception. The molecular targets include the G-protein coupled receptor pathways, which are crucial for transmitting the nociceptive signals.
Comparaison Avec Des Composés Similaires
Ac-RYYRIK-NH2: Another nociceptin receptor antagonist with similar structure but different N-terminal modification (acetyl group instead of pivaloyl group).
IsoVa-RYYRIK-NH2: A variant with isovaleryl group at the N-terminus, used as a specific antagonist ligand for the nociceptin receptor.
Uniqueness: Piv-RYYRIK-NH2 is unique due to its pivaloyl group, which enhances its binding affinity and specificity for the nociceptin receptor. This modification also influences its pharmacokinetic properties, making it a valuable tool in receptor studies and potential therapeutic applications.
Propriétés
Formule moléculaire |
C47H76N14O8 |
|---|---|
Poids moléculaire |
965.2 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2,2-dimethylpropanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C47H76N14O8/c1-6-28(2)37(43(68)56-32(38(49)63)16-10-11-23-48)61-40(65)33(17-12-24-54-45(50)51)57-41(66)36(27-30-19-21-31(62)22-20-30)59-42(67)35(26-29-14-8-7-9-15-29)58-39(64)34(18-13-25-55-46(52)53)60-44(69)47(3,4)5/h7-9,14-15,19-22,28,32-37,62H,6,10-13,16-18,23-27,48H2,1-5H3,(H2,49,63)(H,56,68)(H,57,66)(H,58,64)(H,59,67)(H,60,69)(H,61,65)(H4,50,51,54)(H4,52,53,55)/t28-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
KUMVVDGHDQEFOK-KHLMYIKTSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(C)(C)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


